molecular formula C12H10O4 B1600348 Methyl 3,5-dihydroxy-2-naphthoate CAS No. 185989-39-3

Methyl 3,5-dihydroxy-2-naphthoate

Cat. No.: B1600348
CAS No.: 185989-39-3
M. Wt: 218.2 g/mol
InChI Key: ARAZFUMSUAUJRS-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a methyl ester group

Mechanism of Action

Target of Action

Methyl 3,5-dihydroxy-2-naphthoate is a compound that has been found to have activity against drug-resistant tuberculosis . The primary targets of this compound include Mtb biotin synthase , ATP synthase , 1,4-dihydroxy-2-naphthoate prenyltransferase , and biofilms . These targets play crucial roles in the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Biochemical Pathways

This compound affects several biochemical pathways. It interferes with the cell wall synthesis , protein production , energy generation , and nucleic acid synthesis . The disruption of these pathways leads to the bacterium’s inability to maintain its structure, produce essential proteins, generate energy, and replicate its DNA, thereby inhibiting its growth and survival.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the bioavailability of the compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and humidity.

Biochemical Analysis

Biochemical Properties

Methyl 3,5-dihydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the synthesis of menaquinone (vitamin K2). It interacts with enzymes such as 1-deoxyxylulose-5-phosphate synthase, isopentenyl-diphosphate delta-isomerase, and 1-deoxyxylulose-5-phosphate reductase. These interactions are crucial for the efficient synthesis of menaquinone-7 (MK-7), a potent form of vitamin K2 . The compound also interacts with other biomolecules, including NADPH and NADH, which are essential cofactors in redox reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the energetic metabolism of Caco-2 cells by reducing alpha-glucosidase activity and mitochondrial respiration . This compound also impacts glycolysis, leading to changes in cellular energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. It acts as an inhibitor of alpha-glucosidase, reducing the hydrolysis of sugar linkages during carbohydrate digestion . Additionally, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s antioxidant properties also contribute to its molecular effects, as it scavenges free radicals and reduces oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 2-8°C in a sealed, dry environment . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of alpha-glucosidase activity and reduced mitochondrial respiration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance vitamin K2 synthesis and improve blood clotting . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve optimal therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the menaquinone biosynthesis pathway . It interacts with enzymes such as chorismate dehydratase and NADH-quinone oxidoreductase, which are essential for the production of menaquinone-7 . The compound also affects metabolic flux by modulating the availability of cofactors such as NADPH and NADH .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported to mitochondria, where it exerts its effects on mitochondrial respiration and energy production .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is often found in mitochondria, where it affects mitochondrial function and oxidative phosphorylation . Additionally, it may be localized to other organelles, such as the endoplasmic reticulum, where it interacts with enzymes involved in menaquinone biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-dihydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dihydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dihydroxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3,5-dihydroxy-2-naphthoate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 3-hydroxy-2-naphthoate
  • 3,5-Dihydroxy-2-naphthoic acid
  • Methyl 2-naphthoate

Comparison: Methyl 3,5-dihydroxy-2-naphthoate is unique due to the presence of two hydroxyl groups and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3,5-dihydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZFUMSUAUJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471737
Record name Methyl 3,5-dihydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185989-39-3
Record name Methyl 3,5-dihydroxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dihydroxy-2-naphthoic acid (5.05 g) in MeOH (100 mL) was added TsOH (93 mg). Tho reaction mixture was stirred at reflux for 18 hours and then CH(OMe)3 (1 mL) was added. The reaction mixture was stirred at reflux for an additional 5 hours, at which point H2SO4 (10 drops) was added. After an additional 18 h, the reaction mixture was cooled to rt, poured into saturated aqueous NaHCO3 and extracted with EtOAc. The extract was dried over MgSO4 and concentrated in vacuo to give the title compound as a yellow-white solid (5.19 g, 96%).
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
93 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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